molecular formula C10H9F6NO2 B14850879 3,3,3-Trifluoro-2-(4-trifluoromethoxy-phenoxy)-propylamine

3,3,3-Trifluoro-2-(4-trifluoromethoxy-phenoxy)-propylamine

Cat. No.: B14850879
M. Wt: 289.17 g/mol
InChI Key: FENBHCVKIQAECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trifluoro-2-(4-trifluoromethoxy-phenoxy)-propylamine is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The presence of multiple trifluoromethyl groups imparts significant stability and lipophilicity, making it a valuable compound in medicinal chemistry and other applications.

Preparation Methods

The synthesis of 3,3,3-Trifluoro-2-(4-trifluoromethoxy-phenoxy)-propylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: This involves the reaction of 4-trifluoromethoxy-phenol with an appropriate halogenated compound to form the phenoxy intermediate.

    Introduction of the trifluoromethyl group: The phenoxy intermediate is then reacted with a trifluoromethylating agent to introduce the trifluoromethyl groups.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

3,3,3-Trifluoro-2-(4-trifluoromethoxy-phenoxy)-propylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups using appropriate reagents.

Common reagents used in these reactions include halogenating agents, trifluoromethylating agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3,3-Trifluoro-2-(4-trifluoromethoxy-phenoxy)-propylamine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its stability and lipophilicity.

    Industrial Applications: It is used in the synthesis of advanced materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(4-trifluoromethoxy-phenoxy)-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and stability, allowing it to effectively modulate the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 3,3,3-Trifluoro-2-(4-trifluoromethoxy-phenoxy)-propylamine stands out due to its multiple trifluoromethyl groups, which impart unique properties such as increased stability and lipophilicity. Similar compounds include:

    3,3,3-Trifluoro-2-(4-methoxy-phenoxy)-propylamine: Lacks the trifluoromethoxy group, resulting in different chemical properties.

    2-(4-Trifluoromethoxy-phenoxy)-propylamine: Lacks the trifluoromethyl groups on the propylamine chain, affecting its stability and reactivity.

These comparisons highlight the unique features of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C10H9F6NO2

Molecular Weight

289.17 g/mol

IUPAC Name

3,3,3-trifluoro-2-[4-(trifluoromethoxy)phenoxy]propan-1-amine

InChI

InChI=1S/C10H9F6NO2/c11-9(12,13)8(5-17)18-6-1-3-7(4-2-6)19-10(14,15)16/h1-4,8H,5,17H2

InChI Key

FENBHCVKIQAECB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(CN)C(F)(F)F)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.